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Abstract
Phenazopyridine, a widely used urinary tract analgesic, has been the subject of scrutiny

regarding its potential carcinogenic effects. This technical guide provides a comprehensive

overview of the key laboratory studies that have investigated the carcinogenicity of

phenazopyridine hydrochloride. It synthesizes quantitative data from long-term animal

bioassays, details the experimental protocols employed, and explores the genotoxic potential

and plausible mechanistic pathways. The findings from a pivotal National Toxicology Program

(NTP) study are presented, revealing evidence of carcinogenicity in rodent models. This

document is intended to be a critical resource for researchers, scientists, and drug

development professionals involved in the safety assessment of pharmaceuticals.

Introduction
Phenazopyridine hydrochloride is an azo dye that has been utilized for its analgesic effects on

the mucosa of the urinary tract for decades.[1] While effective for symptomatic relief, its long-

term safety profile, particularly its carcinogenic potential, has been a significant area of

investigation. The U.S. National Toxicology Program (NTP) has classified phenazopyridine

hydrochloride as "reasonably anticipated to be a human carcinogen" based on sufficient

evidence from experimental animal studies.[2][3] This guide delves into the scientific evidence
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that forms the basis of this classification, providing a detailed examination of the laboratory

findings.

Long-Term Carcinogenicity Bioassays in Rodents
The most definitive evidence for the carcinogenic potential of phenazopyridine comes from a

long-term bioassay conducted by the National Cancer Institute (NCI), a precursor to the NTP.[1]

[4] These studies in Fischer 344 rats and B6C3F1 mice provided clear evidence of tumor

induction.

Data Presentation: Tumor Incidence
The quantitative results from the NCI bioassay are summarized in the tables below for clarity

and comparative analysis.

Table 1: Incidence of Colorectal Tumors in Fischer 344 Rats Fed Phenazopyridine

Hydrochloride for 78 Weeks[1][4]

Sex
Dose Level
(ppm)

Number of
Animals
Examined

Adenomas or
Adenocarcino
mas of the
Large Intestine

Sarcomas of
the Colon

Male Control 14 0 0

3,700 (low dose) 34 4 1

7,500 (high

dose)
35 8 0

Female Control 14 0 0

3,700 (low dose) 33 3 0

7,500 (high

dose)
32 5 1

P-value for dose-related trend in male rats (adenomas or adenocarcinomas) = 0.015[4]
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Table 2: Incidence of Hepatocellular Tumors in B6C3F1 Mice Fed Phenazopyridine

Hydrochloride for 80 Weeks[1][4]

Sex
Dose Level
(ppm)

Number of
Animals
Examined

Hepatocellular
Adenomas or
Carcinomas
(Combined)

Hepatocellular
Carcinomas

Male Control 15 2 1

600 (low dose) 34 5 2

1,200 (high

dose)
32 6 3

Female Control 15 2 1

600 (low dose) 34 11 4

1,200 (high

dose)
32 19 8

P-value for dose-related trend in female mice (combined adenomas and carcinomas) =

0.002[1] P-value for high-dose vs. control in female mice (combined adenomas and

carcinomas) = 0.003[1] P-value for dose-related trend in female mice (carcinomas only) =

0.010[1]

Experimental Protocols: NCI Carcinogenicity Bioassay
The following provides a detailed methodology for the key NCI bioassay.[1][4]

Test Animals: Fischer 344 rats and B6C3F1 mice, 35 animals per sex per dose group.

Matched controls consisted of 15 untreated animals of each sex.[1][4]

Administration of Test Chemical: Phenazopyridine hydrochloride was administered in the

feed.

Dose Levels:

Rats: 3,700 or 7,500 ppm.[1]
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Mice: 600 or 1,200 ppm.[1]

Duration of Administration:

Rats: 78 weeks, followed by a 26 or 27-week observation period.[1]

Mice: 80 weeks, followed by a 25-27 week observation period.[1]

Observation and Necropsy: Animals were observed twice daily for signs of toxicity. Body

weights were recorded regularly. A complete necropsy was performed on all animals,

including those that died during the study and those sacrificed at the end. Histopathologic

examinations were performed on all major tissues and organs and any gross lesions.[1]

Genotoxicity Studies
The genotoxic potential of phenazopyridine and its metabolites has been investigated in a

variety of assays. The results have been somewhat mixed, suggesting that the carcinogenic

mechanism may be complex and not solely driven by direct mutagenicity.

Table 3: Summary of Genotoxicity Data for Phenazopyridine Hydrochloride

Assay Type Test System Results Reference

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium
Negative [5]

Sex-Linked Recessive

Lethal Mutations

Drosophila

melanogaster
Negative [5]

Chromosome

Aberrations

Chinese Hamster

Ovary (CHO) Cells
Available for review [6]

Sister Chromatid

Exchange

Chinese Hamster

Ovary (CHO) Cells
Available for review [6]

Mouse Lymphoma

Assay
L5178Y tk+/- cells Available for review [6]
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While phenazopyridine itself did not show mutagenic activity in the Ames test or in Drosophila,

further investigation into its effects on mammalian cells is warranted to fully understand its

genotoxic profile.[5]

Potential Mechanistic Pathways of Carcinogenicity
The precise mechanisms by which phenazopyridine induces tumors are not fully elucidated.

However, evidence points towards a role for its metabolites, particularly aniline, and the

induction of oxidative stress.

Metabolic Activation
Phenazopyridine is metabolized in the body, with a significant portion being converted to

aniline and its derivatives, such as p-aminophenol and N-acetyl-p-aminophenol

(acetaminophen).[7][8] Aniline itself is classified as a probable human carcinogen (IARC Group

2A) and is known to induce spleen tumors in rats.[9]
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Caption: Proposed metabolic and carcinogenic pathway of phenazopyridine.
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Oxidative Stress and DNA Damage
Aniline and its metabolites are capable of inducing oxidative stress through the generation of

reactive oxygen species (ROS).[10] This can lead to oxidative DNA damage, such as the

formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[9]

Chronic oxidative stress and the resulting DNA damage, coupled with increased cell

proliferation in response to tissue injury, are thought to be key events in the carcinogenic

process initiated by aniline.[11]

Experimental Workflow Visualization
To provide a clear understanding of the structure of the pivotal long-term animal bioassay, the

following workflow diagram is presented.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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